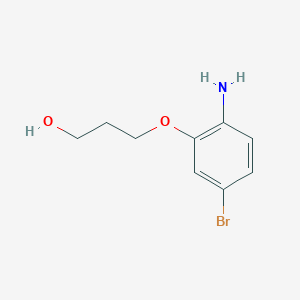
5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a methylsulfanyl group and an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a methylsulfanyl group and an oxan-2-yl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the oxan-2-yl group, yielding a simpler pyrazole derivative.
Substitution: The oxan-2-yl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (MeI) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole: Unique due to the presence of both a methylsulfanyl group and an oxan-2-yl group.
5-(methylsulfanyl)-1H-pyrazole: Lacks the oxan-2-yl group, resulting in different chemical and biological properties.
1-(oxan-2-yl)-1H-pyrazole: Lacks the methylsulfanyl group, leading to distinct reactivity and applications.
Uniqueness
The combination of the methylsulfanyl group and the oxan-2-yl group in this compound imparts unique chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
5-methylsulfanyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H14N2OS/c1-13-9-5-6-10-11(9)8-4-2-3-7-12-8/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
VCNYHYKZXBFUNT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=NN1C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


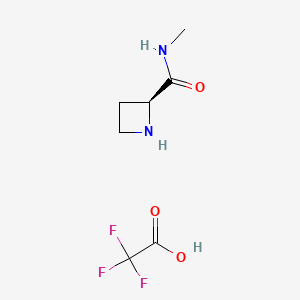
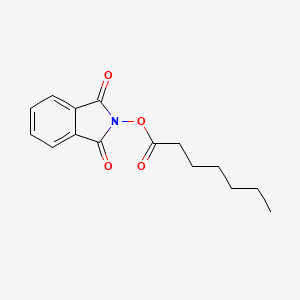
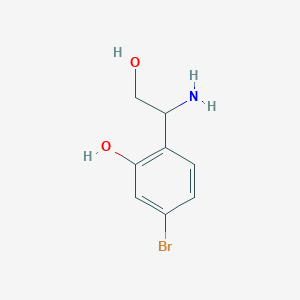
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)



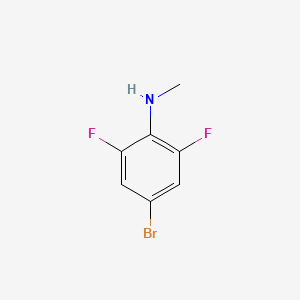
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
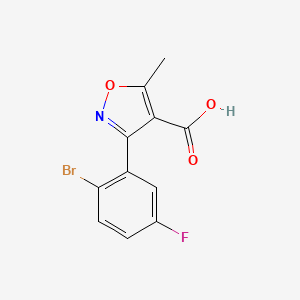
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
